molecular formula C5H12ClNO2S B6597571 methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride CAS No. 88347-89-1

methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride

Cat. No.: B6597571
CAS No.: 88347-89-1
M. Wt: 185.67 g/mol
InChI Key: HOOBCPSLMYVDBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride typically involves the reaction of methyl 2-amino-3-(methylsulfanyl)propanoate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis methods, which include the use of large-scale reactors and purification processes such as crystallization and filtration to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(methylthio)propanoate
  • Methyl 2-amino-3-(ethylsulfanyl)propanoate
  • Methyl 2-amino-3-(propylsulfanyl)propanoate

Uniqueness

Methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride is unique due to its specific chemical structure, which includes a methylsulfanyl group.

Properties

IUPAC Name

methyl 2-amino-3-methylsulfanylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOBCPSLMYVDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88347-89-1
Record name methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride
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